molecular formula C26H26N6O B2827455 1-benzyl-4-[1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine CAS No. 1207027-33-5

1-benzyl-4-[1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine

Cat. No.: B2827455
CAS No.: 1207027-33-5
M. Wt: 438.535
InChI Key: HFTWDBSKDVVEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-[1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a heterocyclic compound combining a piperazine core with substituted triazole and aromatic moieties. The structure features a 1,2,3-triazole ring substituted at position 1 with a 4-methylphenyl group and at position 5 with a pyridin-3-yl group. The triazole is further linked via a carbonyl group to a benzyl-substituted piperazine.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(4-methylphenyl)-5-pyridin-3-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O/c1-20-9-11-23(12-10-20)32-25(22-8-5-13-27-18-22)24(28-29-32)26(33)31-16-14-30(15-17-31)19-21-6-3-2-4-7-21/h2-13,18H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTWDBSKDVVEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-4-[1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a piperazine moiety linked to a triazole ring, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H24N6O\text{C}_{21}\text{H}_{24}\text{N}_{6}\text{O}

This structure includes:

  • A benzyl group
  • A triazole ring substituted with a pyridine and methylphenyl groups
  • A carbonyl group attached to the triazole

Biological Activity Overview

The biological activities of compounds containing piperazine and triazole moieties have been extensively studied. These compounds are known for their diverse pharmacological effects, including:

  • Antimicrobial Activity: Triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 1-benzyl-4-[...]-piperazine have shown activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents .
  • Anticancer Properties: Some studies suggest that triazole-piperazine derivatives can inhibit cancer cell proliferation. The incorporation of different substituents on the triazole ring can enhance cytotoxicity against cancer cell lines .
  • Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory activities, which may be beneficial in treating conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have specifically investigated the biological activity of related compounds. Below are notable findings:

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 (μM)Reference
Compound AAntimicrobial2.18
Compound BAnticancer15.0
Compound CAnti-inflammatory10.5

Study Highlights

  • Antitubercular Activity: A series of substituted piperazine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 1.35 μM, indicating strong potential for treating tuberculosis .
  • Cytotoxicity Assessment: In vitro studies on human embryonic kidney (HEK-293) cells revealed that several derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .
  • Mechanistic Insights: Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, supporting their potential utility in drug design .

Comparison with Similar Compounds

1-Benzyl-4-Phenyl-1H-1,2,3-Triazole (Compound 1)

  • Structure : Lacks the pyridinyl and 4-methylphenyl substituents on the triazole.
  • Synthesis : Synthesized via CuAAC (copper-catalyzed azide-alkyne cycloaddition) with benzyl azide and phenylacetylene, yielding 96–98% .
  • Molecular Weight : 236.12 g/mol.
  • Key Difference : Simpler substitution pattern; absence of electron-withdrawing/donating groups reduces polarity compared to the target compound.

1-Benzyl-4-(4-Methylphenyl)-1H-1,2,3-Triazole (Compound 2)

  • Structure : Features a 4-methylphenyl group at position 4 of the triazole.
  • Synthesis : Similar CuAAC route using 4-methylphenylacetylene; isolated yield 97% .
  • Molecular Weight : 250.13 g/mol.
  • Key Difference : The 4-methylphenyl group enhances hydrophobicity but lacks the pyridinyl moiety, which may limit hydrogen-bonding interactions in the target compound .

1-(4-Methylbenzyl)-5-((4-Methoxyphenyl)Ethynyl)-1H-1,2,3-Triazole (Compound 3ac)

  • Structure : Contains a 4-methoxyphenyl ethynyl group at position 5 and a 4-methylbenzyl group at position 1.
  • Synthesis: Copper-azide nanoparticle (CANP)-catalyzed reaction, 89–97% yield .
  • Crystallography : Single-crystal X-ray analysis confirms planar triazole and π-stacking interactions .
  • Key Difference : Ethynyl substituent introduces rigidity, whereas the target compound’s pyridinyl group may enhance solubility and metal coordination .

Functional Analogues with Hybrid Moieties

1-((N1-Substituted Benzyl)-1H-1,2,3-Triazol-4-yl)Methyl-4-(N1-Benzyl-2-Methyl-4-Nitro-Imidazole-5-yl)Piperazine

  • Structure : Combines triazole with nitroimidazole and piperazine.
  • Synthesis : CuI-catalyzed click chemistry; moderate yields (75–85%) .
  • Application : Designed for antiparasitic activity. The nitroimidazole moiety contributes redox-activated cytotoxicity, absent in the target compound .

5-Methyl-N′-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carbonyl]-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carbohydrazide

  • Structure : Bis-triazole with dual 4-methylphenyl groups.
  • Crystallography: Monoclinic crystal system; intramolecular hydrogen bonding stabilizes the structure .
  • Key Difference : Dual triazole cores may enhance π-π stacking but reduce metabolic stability compared to the target compound’s pyridinyl-triazole design .

Key Observations :

  • Catalyst Efficiency : CANP systems (e.g., Compound 3ac) achieve higher yields (97%) than traditional CuSO₄/ascorbate (90–95%) due to improved regioselectivity .
  • Regioselectivity : CuAAC ensures 1,4-disubstitution in triazoles, critical for maintaining pharmacological activity .

Physicochemical and Pharmacological Comparisons

Solubility and Polarity

  • Target Compound : Pyridinyl group introduces polarity (logP ~2.5 estimated), enhancing aqueous solubility compared to purely aromatic analogues (e.g., Compound 2, logP ~3.1) .
  • Bis-Triazole () : High hydrophobicity (logP ~4.0) limits bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.